2'-Hydroxyflavone

Vue d'ensemble

Description

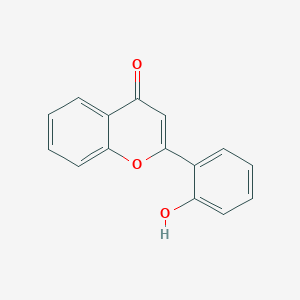

2’-Hydroxyflavone is a naturally occurring flavonoid, a subclass of polyphenolic compounds widely distributed in the plant kingdom. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound is characterized by the presence of a hydroxyl group at the 2’ position of the flavone structure, which significantly influences its chemical behavior and biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2’-Hydroxyflavone can be synthesized through various methods, including the oxidative cyclization of 2’-hydroxychalcones. One common approach involves the use of palladium (II) catalysis, which facilitates the oxidative cyclization of 2’-hydroxydihydrochalcones to yield 2’-hydroxyflavone . This method is efficient and allows for the production of a variety of flavones and flavanones under mild conditions .

Industrial Production Methods: Industrial production of 2’-Hydroxyflavone typically involves large-scale synthesis using similar oxidative cyclization methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Hydroxyflavone undergoes several types of chemical reactions, including:

Oxidation: Conversion to flavonols and other oxidized derivatives.

Reduction: Formation of flavanones and other reduced forms.

Substitution: Introduction of various substituents at different positions on the flavone ring.

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysis, cerium(IV) sulfate tetrahydrate on silica gel.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Electrophilic aromatic substitution using halogens or other electrophiles.

Major Products:

Oxidation: Flavonols, aurones.

Reduction: Flavanones.

Substitution: Halogenated flavones, nitroflavones.

Applications De Recherche Scientifique

Anticancer Properties

Breast Cancer Treatment

Research has demonstrated that 2'-Hydroxyflavone exhibits potent anticancer effects, particularly against breast cancer. In vitro studies showed that 2HF inhibits the proliferation of breast cancer cells by inducing G2/M phase arrest and decreasing levels of critical proteins involved in cell survival and proliferation, such as cyclin B1 and CDK4 . Furthermore, in vivo studies using xenograft models indicated that treatment with 2HF resulted in reduced tumor growth and decreased expression of angiogenesis markers like vascular endothelial growth factor (VEGF) and CD31 .

Renal Cell Carcinoma

In the context of renal cell carcinoma (RCC), 2HF has been shown to selectively target VHL-mutant RCC cells more effectively than wild-type cells. The compound inhibits epidermal growth factor receptor signaling pathways that are often upregulated due to VHL mutations. This specificity suggests that 2HF could be particularly beneficial for patients with VHL-related syndromes . Additionally, it has been observed to enhance epithelial differentiation by increasing E-cadherin expression in treated cells .

Leishmaniasis Treatment

Recent studies have explored the efficacy of 2HF against Leishmania species, particularly in cases resistant to traditional antimonial treatments. In vitro and in vivo experiments demonstrated that 2HF effectively reduces the infection index in macrophages infected with both wild-type and antimony-resistant Leishmania amazonensis. It also significantly decreased lesion size and parasite load in murine models without exhibiting cytotoxic effects on host cells .

Anti-Inflammatory Effects

Pain Management

Recent findings have suggested that this compound may serve as a potential remedy for pain syndromes. Experimental models indicated that administration of 2HF resulted in a significant reduction in inflammation markers and pain responses induced by carrageenan injections. The anti-inflammatory effects appear to be mediated through opioidergic and GABAergic pathways, indicating its potential utility in treating inflammatory pain conditions .

Biotransformation and Enhanced Solubility

Microbial Glycosylation

The biotransformation of this compound through microbial glycosylation has been investigated to enhance its solubility and bioactivity. New glycosides derived from 2HF have shown improved water solubility and increased radical scavenging activity compared to the parent compound. This approach not only broadens the chemical diversity available for bioactivity screening but also enhances the therapeutic potential of flavonoids .

Summary Table: Applications of this compound

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Induces G2/M phase arrest; inhibits key proteins | Reduced tumor growth; decreased VEGF and CD31 |

| Renal Cell Carcinoma | Targets VHL-mutant cells; inhibits EGF signaling | Selective efficacy; increased E-cadherin expression |

| Leishmaniasis | Reduces infection index; effective against resistant strains | Decreased lesion size; no cytotoxicity to macrophages |

| Pain Management | Modulates opioidergic and GABAergic pathways | Significant reduction in inflammation responses |

| Glycosylation | Enhances solubility and bioactivity | Improved radical scavenging activity |

Mécanisme D'action

The mechanism of action of 2’-Hydroxyflavone involves its interaction with various molecular targets and pathways:

Molecular Targets: Ral-interacting protein (Rlip), receptor tyrosine-protein kinase erbB-2 (HER2).

Pathways Involved: Inhibition of the STAT3 pathway, regulation of protein SUMOylation.

Comparaison Avec Des Composés Similaires

2’-Hydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which imparts distinct biological activities. Similar compounds include:

2’-Hydroxyflavanone: Shares similar anticancer and anti-inflammatory properties.

4’-Hydroxyflavone: Known for its antioxidant activity.

6-Hydroxyflavone: Exhibits neuroprotective effects.

7-Hydroxyflavone: Studied for its estrogen-related functions.

Activité Biologique

2'-Hydroxyflavone (2HF) is a flavonoid compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article explores the mechanisms of action, efficacy, and potential therapeutic applications of 2HF based on recent research findings.

2HF exhibits multiple mechanisms through which it exerts its biological effects:

- Anticancer Activity : Research indicates that 2HF induces apoptosis in various cancer cell lines, including lung cancer cells. It inhibits critical signaling pathways such as CDK4, CCNB1, PIK3CA, AKT, and RPS6KB1 (P70S6K), leading to reduced cell proliferation and growth. Notably, 2HF has been shown to enhance the accumulation of doxorubicin in cancer cells by inhibiting the Rlip transporter, which is significant for overcoming drug resistance in certain cancer types .

- Leishmanicidal Effects : In studies involving Leishmania amazonensis, 2HF demonstrated effective inhibition of both wild-type and antimony-resistant promastigotes. The compound reduced lesion size and parasite load in murine models without exhibiting toxicity to host macrophages .

- Anti-inflammatory Properties : 2HF has been shown to reduce inflammation in various animal models. It significantly decreased paw edema induced by carrageenan, serotonin, and histamine in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .

Anticancer Studies

A series of experiments have evaluated the anticancer properties of 2HF:

In vivo studies using nude mouse xenografts confirmed that orally administered 2HF effectively inhibited tumor growth across different lung cancer histologies .

Leishmaniasis Treatment

The efficacy of 2HF against leishmaniasis was assessed through both in vitro and in vivo models:

Case Studies

- Lung Cancer Treatment : In a study involving small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines, treatment with sub-GI50 concentrations of 2HF led to significant growth inhibition. The combination with anti-Rlip antibodies resulted in supra-additive effects on cell growth inhibition .

- Leishmaniasis : A murine model demonstrated that oral administration of 2HF significantly reduced lesions caused by L. amazonensis. This study highlighted the compound's potential as an alternative treatment for cutaneous leishmaniasis, particularly against strains resistant to conventional therapies .

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQHXCRRMUGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901987 | |

| Record name | NoName_1182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35244-11-2 | |

| Record name | 2'-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035244112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the antiplatelet effects of 2'-Hydroxyflavone?

A: Research suggests that this compound's antiplatelet activity primarily stems from its ability to inhibit thromboxane formation. [] This inhibition disrupts the platelet aggregation cascade, ultimately reducing platelet clumping. Notably, this compound demonstrated superior antiplatelet effects compared to 3'- and 4'-Hydroxyflavone, highlighting the importance of the hydroxyl group's position on the molecule. []

Q2: How does glycosylation impact the properties of this compound?

A: Microbial glycosylation has been successfully employed to generate novel this compound glycosides. This modification significantly enhances the water solubility of the molecule, a crucial factor for bioavailability and potential therapeutic applications. [] Interestingly, certain glycosylated derivatives, such as hydroxyflavone-2'-O-β-D-glucuronide and hydroxyflavone-2'-O-α-L-rhamnoside, exhibited even stronger 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity compared to the parent this compound. [] This suggests that glycosylation can not only improve pharmaceutical properties but also modulate biological activities.

Q3: Are there any structural isomers of this compound, and how do their properties differ?

A: Yes, this compound has structural isomers, including 3'-Hydroxyflavone and 4'-Hydroxyflavone. Studies have shown that the position of the hydroxyl group on the A-ring significantly influences the biological activity. For instance, this compound consistently demonstrated more potent antiplatelet effects compared to its isomers, both in human platelet-rich plasma (PRP) and washed rabbit platelet suspension (PS). [] This difference in activity underscores the importance of structural nuances in determining biological effects.

Q4: Can you describe the structural characteristics of this compound?

A: this compound is a naturally occurring flavone, a class of flavonoids. While its molecular formula and weight aren't explicitly provided in the provided abstracts, its structure consists of two benzene rings (A and B) connected by a pyran ring (C). The defining characteristic of this compound is the presence of a hydroxyl (-OH) group at the 2' position on the A-ring. [] Detailed 1D and 2D NMR spectroscopic data are crucial for complete structural characterization and confirmation. [, ]

Q5: Has this compound shown any potential in cancer research?

A: While not directly addressed in the context of this compound, research indicates that certain flavonoids, particularly those present in the epicuticular exudates of Primula denticulata, exhibit cytostatic properties against human acute myeloid leukemia cells (HL-60). [] Although this compound is found in these exudates, the specific contribution of individual flavonoids to the observed effects requires further investigation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.